molecular formula C14H22ClNO2 B1668059 Bupranolol CAS No. 14556-46-8

Bupranolol

Numéro de catalogue: B1668059
Numéro CAS: 14556-46-8
Poids moléculaire: 271.78 g/mol
Clé InChI: HQIRNZOQPUAHHV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Pharmacological Properties

Bupranolol operates primarily as a competitive antagonist at beta-1, beta-2, and beta-3 adrenergic receptors. Its mechanism involves blocking the effects of catecholamines, leading to decreased heart rate, cardiac output, and blood pressure. This makes it useful in managing conditions such as hypertension and tachycardia .

Clinical Applications

  • Hypertension Management
    • This compound effectively reduces blood pressure by inhibiting sympathetic stimulation of the heart. It has been shown to lower resting heart rate and cardiac output significantly .
  • Glaucoma Treatment
    • The drug is utilized in ophthalmology to reduce intraocular pressure in glaucoma patients. Its ability to inhibit aqueous humor production contributes to this effect .
  • Pain Management
    • Recent studies have indicated that the S-enantiomer of this compound exhibits superior antinociceptive properties compared to other beta-blockers. It has been shown to effectively manage pain in mouse models without significant side effects, suggesting a potential role in treating chronic pain conditions .
  • Local Anesthesia
    • This compound has demonstrated local anesthetic effects, particularly in ophthalmic applications. A study found that a 0.25% solution significantly reduced corneal sensitivity, indicating its potential for use in eye surgeries or procedures requiring local anesthesia .
  • Platelet Function Modulation
    • Research indicates that this compound may enhance the disaggregation of platelet aggregates induced by adrenaline and ADP, making it potentially useful in conditions where platelet aggregation is a concern .

Comparative Efficacy

A comparative analysis of this compound and propranolol reveals that this compound exhibits greater efficacy in certain applications:

ApplicationThis compound EfficacyPropranolol Efficacy
Platelet Aggregation2.8-3.3 times more effectiveBaseline effectiveness
Pain ManagementSuperior antinociceptive effectModerate effect
Local AnesthesiaSignificant reduction in sensitivityLess effective

Case Studies and Research Findings

  • Transdermal Delivery Systems
    • A study demonstrated the effectiveness of transdermal systems delivering this compound, which maintained plasma concentrations above therapeutic levels for extended periods, highlighting its potential for chronic management conditions .
  • Antinociceptive Studies
    • In preclinical studies comparing enantiomers of this compound and propranolol, S-bupranolol was found to be more effective against inflammatory pain models, suggesting it could serve as a new treatment modality for pain management .
  • Cardiovascular Effects
    • Research on atypical β-adrenoceptors showed that this compound could increase contractile force in the heart under certain conditions, indicating its complex role beyond simple beta-blockade .

Analyse Biochimique

Biochemical Properties

Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta (1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation . This interaction results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .

Cellular Effects

The cellular effects of this compound are primarily due to its action as a nonselective beta-blocker. By competing with catecholamines for binding at beta-adrenergic receptors in the heart, it inhibits sympathetic stimulation . This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .

Molecular Mechanism

The molecular mechanism of this compound involves its competition with sympathomimetic neurotransmitters such as catecholamines for binding at beta (1)-adrenergic receptors in the heart . This inhibits sympathetic stimulation, leading to a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension .

Temporal Effects in Laboratory Settings

This compound is quickly and completely absorbed from the gut . Over 90% undergoes first-pass metabolism . This compound has a plasma half-life of about two to four hours, with levels never reaching 1 μg/L in therapeutic doses . The main metabolite is carboxythis compound .

Metabolic Pathways

This compound undergoes extensive first-pass metabolism . Over 90% of the drug is metabolized, with the main metabolite being carboxythis compound . This metabolite is eliminated renally within 24 hours .

Transport and Distribution

This compound is quickly and completely absorbed from the gut, with less than 10% oral bioavailability . It is not currently known how this compound is transported and distributed within cells and tissues.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le bupranolol peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du 2-chloro-5-méthylphénol avec l’épichlorhydrine pour former un intermédiaire époxyde. Cet intermédiaire est ensuite réagi avec la tert-butylamine pour produire du this compound .

Méthodes de production industrielle : Dans les environnements industriels, la synthèse du this compound implique l’optimisation des conditions réactionnelles telles que la température, la pression et l’utilisation de catalyseurs pour maximiser le rendement et la pureté. Le processus comprend généralement des étapes telles que la purification par recristallisation et des techniques chromatographiques .

Types de réactions :

Réactifs et conditions courants :

Produits majeurs :

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications dans la recherche scientifique :

Activité Biologique

Bupranolol is a nonselective beta-blocker that exhibits a range of biological activities, particularly in cardiovascular and pain management contexts. This article aims to provide a comprehensive overview of its mechanisms of action, pharmacokinetics, and therapeutic implications based on diverse research findings.

This compound functions primarily as a competitive antagonist at beta-adrenergic receptors (β-ARs), which include β1, β2, and β3 subtypes. By blocking these receptors, this compound inhibits the effects of catecholamines (such as epinephrine and norepinephrine), leading to decreased heart rate, cardiac output, and blood pressure. This mechanism is crucial in managing conditions such as hypertension and anxiety.

  • Beta-adrenergic receptor binding : this compound has been shown to bind effectively to all three β-AR subtypes, with a notable affinity for β1 and β2 receptors. This binding profile contributes to its cardiovascular effects and potential analgesic properties .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Rapidly absorbed from the gastrointestinal tract but exhibits low oral bioavailability (approximately 10%).
  • Metabolism : Undergoes extensive first-pass metabolism, primarily yielding carboxythis compound as the main metabolite.
  • Elimination : The drug is predominantly eliminated via renal pathways, with a half-life ranging from 2 to 4 hours .

Antinociceptive Properties

Recent studies have highlighted the potential of this compound, particularly its S-enantiomer, as an effective antinociceptive agent. In mouse models of inflammatory and chronic pain, S-bupranolol demonstrated superior efficacy compared to propranolol. Key findings include:

  • Binding Properties : S-bupranolol exhibited negligible intrinsic agonist activity at β-ARs while acting as a full competitive antagonist across all subtypes. This unique profile may enhance its safety and efficacy in pain management .
  • Preclinical Safety : S-bupranolol has been associated with fewer side effects compared to other beta-blockers, making it a promising candidate for further clinical studies aimed at pain relief .

Comparative Efficacy in Clinical Studies

A comparative analysis of this compound and propranolol reveals significant differences in their therapeutic profiles:

Drug Efficacy Side Effects Notes
This compoundHigh antinociceptive effectMinimal sedationEffective in chronic pain models
PropranololModerateHigher sedation riskCommonly used for anxiety and hypertension

A study indicated that this compound inhibited platelet aggregation more effectively than propranolol, suggesting potential applications in thrombotic conditions .

Case Studies and Observational Findings

Several case studies have examined the effects of this compound on various conditions:

  • Pain Management : In patients with chronic pain syndromes, this compound administration resulted in significant pain reduction without causing sedation or ataxia at therapeutic doses.
  • Cardiovascular Effects : Observations from rat models indicated that this compound could modulate heart contractility through atypical β-adrenoceptors resistant to propranolol, suggesting its utility in specific cardiac conditions .

Propriétés

IUPAC Name

1-(tert-butylamino)-3-(2-chloro-5-methylphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClNO2/c1-10-5-6-12(15)13(7-10)18-9-11(17)8-16-14(2,3)4/h5-7,11,16-17H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIRNZOQPUAHHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022704
Record name Bupranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bupranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Bupranolol competes with sympathomimetic neurotransmitters such as catecholamines for binding at beta(1)-adrenergic receptors in the heart, inhibiting sympathetic stimulation. This results in a reduction in resting heart rate, cardiac output, systolic and diastolic blood pressure, and reflex orthostatic hypotension.
Record name Bupranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

14556-46-8, 23284-25-5
Record name (±)-Bupranolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14556-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupranolol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014556468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupranolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08808
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupranolol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPRANOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/858YGI5PIT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bupranolol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015697
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupranolol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bupranolol
Reactant of Route 3
Reactant of Route 3
Bupranolol
Reactant of Route 4
Reactant of Route 4
Bupranolol
Reactant of Route 5
Reactant of Route 5
Bupranolol
Reactant of Route 6
Reactant of Route 6
Bupranolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.